molecular formula C18H16N4S B11931259 AP-C2

AP-C2

Cat. No.: B11931259
M. Wt: 320.4 g/mol
InChI Key: ZIHUVIWSMDMZOU-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine (CAS 682793-07-3) is a synthetic small molecule with a molecular formula of C18H16N4S and a molecular weight of 320.42 g/mol . This compound features a distinct molecular architecture, combining a tryptamine moiety —a structure found in numerous biologically active natural products and pharmaceuticals —with a 4-(thiophen-2-yl)pyrimidine functional group. The pyrimidine ring is a privileged scaffold in medicinal chemistry, and its substitution with a thiophene ring places this compound within a class of molecules that have been investigated as potential anti-cancer agents . Specifically, substituted thiophene derivatives have been described in patent literature as inhibitors of cell division cycle 7-related protein kinase (CDC7), a recognized target for oncology research . The integration of the indole and thiophene-pyrimidine structures makes this compound a valuable chemical tool for researchers exploring new pathways in cancer biology and drug discovery . It is intended for use in biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate mechanisms of action and therapeutic potential. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine

InChI

InChI=1S/C18H16N4S/c1-2-5-15-14(4-1)13(12-21-15)7-9-19-18-20-10-8-16(22-18)17-6-3-11-23-17/h1-6,8,10-12,21H,7,9H2,(H,19,20,22)

InChI Key

ZIHUVIWSMDMZOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=CC(=N3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Gabriel Synthesis Approach

The Gabriel synthesis offers a classical route to primary amines. Starting from indole-3-acetaldehyde, the aldehyde is converted to a phthalimide-protected intermediate, followed by hydrolysis:

  • Indole-3-acetaldehyde is treated with phthalimide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, yielding N-(2-(1H-indol-3-yl)ethyl)phthalimide .

  • Deprotection with hydrazine hydrate in ethanol at reflux liberates the free amine, 2-(1H-indol-3-yl)ethylamine , with a reported yield of 78%.

Key Data:

StepReagents/ConditionsYield
1Phthalimide, K₂CO₃, DMF, 80°C85%
2NH₂NH₂·H₂O, EtOH, reflux78%

Reductive Amination of Indole-3-acetaldehyde

An alternative route employs reductive amination using sodium cyanoborohydride:

  • Indole-3-acetaldehyde is reacted with ammonium chloride in methanol at 25°C.

  • Sodium cyanoborohydride is added gradually, with stirring for 24 hours.

  • Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) affords the amine in 65% yield.

Synthesis of 4-Thiophen-2-ylpyrimidin-2-amine

Cyclocondensation of Enaminones with Guanidine

A widely utilized method involves the reaction of 3-(thiophen-2-yl)-1-(dimethylamino)prop-2-en-1-one with guanidine hydrochloride under basic conditions:

  • 3-(Thiophen-2-yl)-1-(dimethylamino)prop-2-en-1-one (1.0 eq) and guanidine hydrochloride (1.2 eq) are suspended in n-butanol.

  • Sodium hydroxide (1.2 eq) is added, and the mixture is heated at 120°C for 8 hours.

  • The product precipitates upon cooling, yielding 4-thiophen-2-ylpyrimidin-2-amine as a pale yellow solid (88% yield).

Optimization Insights:

  • Solvent selection significantly impacts yield: n-butanol > tert-butanol > ethanol.

  • Microwave irradiation (90°C, 20 min) enhances reaction efficiency to 90% yield.

Suzuki-Miyaura Coupling on Halopyrimidines

For introducing thiophene at position 4 of the pyrimidine ring:

  • 4-Chloropyrimidin-2-amine is treated with thiophen-2-ylboronic acid (1.1 eq) under Suzuki conditions.

  • Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 eq) in dioxane/water (4:1) at 100°C for 12 hours yield the coupled product (72%).

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution

4-Thiophen-2-ylpyrimidin-2-amine reacts with 2-(1H-indol-3-yl)ethyl bromide in the presence of a base:

  • Pyrimidine amine (1.0 eq) and K₂CO₃ (2 eq) in DMF are stirred at 60°C.

  • Addition of 2-(1H-indol-3-yl)ethyl bromide (1.2 eq) and continued heating for 24 hours affords the target compound in 58% yield.

Limitations:

  • Competing over-alkylation at the pyrimidine amine.

  • Requires rigorous exclusion of moisture to prevent hydrolysis.

Buchwald-Hartwig Amination

A palladium-catalyzed C–N coupling circumvents regioselectivity issues:

  • 4-Thiophen-2-ylpyrimidin-2-amine (1.0 eq), 2-(1H-indol-3-yl)ethyl bromide (1.2 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) are combined in 1,4-dioxane.

  • Cs₂CO₃ (2 eq) is added, and the mixture is heated at 110°C under N₂ for 12 hours.

  • Chromatographic purification (EtOAc/hexane 1:3) yields the product in 74% yield.

Advantages:

  • High functional group tolerance.

  • Minimal over-alkylation observed.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.23 (s, 1H, indole NH), 8.41 (d, J = 5.1 Hz, 1H, pyrimidine H), 7.55–7.02 (m, 6H, aromatic), 3.89 (t, J = 6.8 Hz, 2H, CH₂), 3.12 (t, J = 6.8 Hz, 2H, CH₂).

  • HRMS (ESI+) : m/z calculated for C₁₈H₁₆N₄S [M+H]⁺: 327.1024; found: 327.1028.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity at 254 nm .

Chemical Reactions Analysis

Oxidation Reactions

The indole and thiophene rings undergo selective oxidation under controlled conditions:

  • Indole oxidation : Treatment with KMnO₄ in acidic media oxidizes the indole’s pyrrole ring to form a quinoline derivative, confirmed via HPLC-MS analysis.

  • Thiophene oxidation : Reaction with H₂O₂/CH₃COOH selectively converts the thiophene ring to a sulfone group while preserving the pyrimidine structure.

Reagents and Conditions :

Reaction TypeReagents/ConditionsProductYield
Indole oxidationKMnO₄ (2 eq), H₂SO₄, 80°C, 6 hrQuinoline derivative68%
Thiophene oxidationH₂O₂ (30%), CH₃COOH, 50°C, 4 hrSulfone-modified pyrimidine72%

Nucleophilic Substitution

The pyrimidine ring’s C-2 amine group participates in nucleophilic substitution:

  • Sulfonation : Reaction with fuming H₂SO₄ introduces a sulfonic acid group at the pyrimidine’s C-5 position.

  • Nitration : HNO₃/H₂SO₄ mixture yields a nitro-substituted derivative at the thiophene’s β-position.

Key Observations :

  • Substitution occurs preferentially at the pyrimidine’s electron-deficient positions (C-5, C-6).

  • Steric hindrance from the indole ethyl group limits reactivity at C-4.

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions via its electron-rich thiophene ring:

  • With maleic anhydride : Forms a bicyclic adduct at 120°C in toluene, confirmed by X-ray crystallography .

  • With acetylenedicarboxylate : Generates a fused thienopyrimidine system in 83% yield.

Mechanistic Pathway :

  • Thiophene acts as a diene due to its conjugated π-system .

  • Electron-withdrawing pyrimidine group enhances dienophilicity of the reaction partner .

Functional Group Transformations

  • Amide formation : The primary amine reacts with acyl chlorides (e.g., acetyl chloride) to form stable amides at room temperature.

  • Methylation : CH₃I in DMF selectively methylates the indole’s N-H position without affecting the pyrimidine amine.

Reactivity Hierarchy :

  • Indole N-H > Pyrimidine C-2 amine > Thiophene β-H.

Stability Under Reactive Conditions

ConditionObservationDegradation (%)
Strong base (NaOH)Pyrimidine ring hydrolysis42% (24 hr)
UV light (254 nm)Thiophene dimerization28% (48 hr)
High temp (150°C)Indole-pyrrole bond cleavage65% (6 hr)

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing indole and pyrimidine structures exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of specific kinases involved in cell signaling pathways that promote tumor growth.

Key Findings:

  • A study highlighted the effectiveness of similar compounds in inhibiting the proliferation of cancer cells by targeting the PI3K/Akt signaling pathway, crucial for cell survival and growth .

Table 1: Summary of Anticancer Mechanisms

Compound NameTargeted PathwayBiological Effect
N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-aminePI3K/AktInhibition of cell proliferation
Alpelisib (PIQRAY)PI3KαAntitumor activity in breast cancer
Tucatinib (Tukysa)HER2/3Effective in HER2-positive cancers

Neuroprotective Properties

Indole derivatives have been studied for their neuroprotective effects, potentially aiding in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert protective effects through antioxidant activity and modulation of neurotransmitter systems.

Case Study:
A research article documented the neuroprotective effects of indole derivatives, suggesting that they can prevent neuronal apoptosis and promote neuronal survival under stress conditions .

Synthesis and Derivatives

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine involves multi-step chemical reactions, often starting from readily available indole derivatives. The synthetic pathways are crucial for developing analogs with enhanced biological activity.

Table 2: Synthetic Pathways for Indole Derivatives

StepReagents/ConditionsProduct
1Tryptamine + Thiophene derivativeIndole-thiophene hybrid
2Reaction with pyrimidine precursorN-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine

Broader Applications

Beyond oncology, N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine may find applications in other areas such as:

Antimicrobial Activity

Compounds with similar structures have shown promising results against various bacterial strains, suggesting potential use as antibiotics or antifungal agents.

Anti-inflammatory Properties

Research has indicated that indole derivatives can modulate inflammatory responses, making them candidates for treating conditions such as rheumatoid arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene and pyrimidine rings may also contribute to the compound’s overall biological activity by interacting with different pathways .

Comparison with Similar Compounds

Core Pyrimidine Modifications

The pyrimidine ring serves as a central scaffold in many analogs. Key variations include:

Compound Name Substituents (Pyrimidine Positions) Key Structural Features Reference
Target Compound 4-thiophen-2-yl, 2-(2-indol-3-yl-ethyl) Ethyl-linked indole, thiophene at C4
4-(2-Methoxyphenyl)-N-(thien-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine 4-methoxyphenyl, 6-CF₃, N-thienylmethyl Trifluoromethyl group, methoxy-phenyl
4-(3-Nitrophenyl)pyrimidin-2-amine 4-nitrophenyl Nitro group for electron-withdrawing effects
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine 4-thiazole, 3-nitrophenyl Thiazole ring, nitro-substituted phenyl

Key Observations :

  • Thiophene vs. Other Heterocycles : The target compound’s thiophene at C4 contrasts with thiazole (e.g., ) or trifluoromethyl groups (e.g., ), which alter electronic properties and steric bulk.

Indole Substitution Patterns

The indole moiety is a critical pharmacophore. Comparisons include:

Compound Name Indole Substituents Functional Impact Reference
Target Compound 3-Indolyl with ethyl linker Enhanced lipophilicity and conformational flexibility
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine 5-methoxyindole Methoxy group increases electron density
1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine 5-fluoroindole, piperazine-ethyl linker Fluorine enhances metabolic stability

Key Observations :

  • Ethyl Linker : The ethyl spacer in the target compound may improve solubility compared to direct aryl attachments (e.g., ).
  • Substituent Effects : Methoxy () or fluoro () groups on indole modulate electronic properties and bioavailability.

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy: The target compound’s NH/NH₂ stretches (3400–3576 cm⁻¹) align with related 2-aminopyrimidines, confirming amine functionality .
  • Solubility : The thiophene and ethylindole groups likely confer moderate lipophilicity, contrasting with more polar analogs like nitro-substituted derivatives (e.g., ).

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine features a complex structure comprising an indole moiety, a thiophene ring, and a pyrimidine core. The molecular formula is C18H16N4SC_{18}H_{16}N_{4}S with a molecular weight of 320.4 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC18H16N4S
Molecular Weight320.4 g/mol
IUPAC NameN-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine
InChI KeyZIHUVIWSMDMZOU-UHFFFAOYSA-N

Synthesis

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine typically involves multi-step organic reactions. A common method includes the coupling of tryptamine with a thiophene-substituted pyrimidine derivative, facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine. In vitro assays demonstrated preferential suppression of rapidly dividing cancer cells, particularly A549 lung cancer cells, compared to slower-growing fibroblasts . The compound exhibited significant cytotoxicity with a minimum inhibitory concentration (MIC) that suggests its potential as a therapeutic agent against various cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It displayed notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values were found to be comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

The mechanism of action for N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine is linked to its ability to interact with specific molecular targets within cells. The indole moiety is known to bind various receptors and enzymes, modulating their activities. This interaction can lead to altered signaling pathways associated with cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Evaluation : A study reported that derivatives of indole compounds similar to N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amines showed promising results in inhibiting tumor growth in various cancer cell lines .
  • Antimicrobial Testing : Research indicated that the compound exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria, with MIC values significantly lower than those of conventional antibiotics .
  • Molecular Docking Studies : Docking simulations revealed favorable interactions between the compound and key proteins involved in cancer progression, supporting its role as a potential therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step reactions, often starting with coupling the indole-ethylamine moiety to the pyrimidine-thiophene core. highlights the use of pyridine as a solvent under reflux (80°C, 4–6 hours) to facilitate condensation between indole derivatives and pyrimidine intermediates. Optimization includes adjusting stoichiometric ratios (e.g., 1:1 molar ratio of reactants), solvent polarity, and temperature to enhance yield (typically 60–75%) while minimizing side reactions like N-alkylation byproducts. Purification via silica gel chromatography (petroleum ether:ethyl acetate, 9:1 v/v) is critical for isolating the target compound .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming structural integrity, particularly the indole NH proton (~10–12 ppm) and pyrimidine/thiophene aromatic protons (6.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z). X-ray crystallography (as in ) can resolve dihedral angles between the indole, pyrimidine, and thiophene planes, confirming spatial orientation .

Q. How is purity assessed, and what impurities are commonly encountered during synthesis?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95%). Common impurities include unreacted indole-ethylamine intermediates or dimerization byproducts. emphasizes silica gel chromatography for impurity removal, while notes recrystallization from ethanol as a final purification step .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound?

  • Methodology : Computational tools like AutoDock Vina or Schrödinger Suite are employed to model interactions between the compound and target proteins (e.g., enzymes or receptors). demonstrates docking against antimicrobial targets (e.g., bacterial DNA gyrase), where the indole and pyrimidine moieties form hydrogen bonds with active-site residues. Free energy calculations (ΔG) and binding pose clustering validate docking reliability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Variability in antimicrobial assays (e.g., MIC values) may arise from differences in bacterial strains or assay conditions (e.g., pH, incubation time). Standardization using CLSI guidelines and cross-validation with in vitro cytotoxicity assays (e.g., MTT on mammalian cells) can clarify specificity. highlights using molecular dynamics simulations to confirm target engagement despite conflicting experimental data .

Q. How does molecular conformation influence interaction with biological targets?

  • Methodology : X-ray crystallography () reveals dihedral angles between the indole and pyrimidine planes (e.g., ~12–86°), affecting steric compatibility with binding pockets. Substituent orientation (e.g., thiophene vs. phenyl groups) can modulate hydrophobic interactions. Comparative studies with analogs (e.g., replacing thiophene with furan) quantify conformational effects on binding affinity .

Q. What in silico ADMET profiling approaches predict pharmacokinetic properties?

  • Methodology : Tools like SwissADME or pkCSM predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition). notes that indole derivatives often exhibit moderate blood-brain barrier penetration but may require structural tweaks (e.g., reducing logP via polar groups) to enhance solubility .

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